![molecular formula C12H15N3O B2812798 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine CAS No. 111897-11-1](/img/structure/B2812798.png)
4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine” is a chemical compound that is extensively utilized in scientific research due to its diverse applications across various fields. It is a heterocyclic compound with the molecular formula C12H15N3O .
Molecular Structure Analysis
The molecular structure of “4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine” is represented by the SMILES stringC1CNCCC1C2=CC(=NN2)C3=CC=CO3
. This indicates that the compound contains a piperidine ring attached to a pyrazole ring, which is further attached to a furyl group. Physical And Chemical Properties Analysis
The molecular weight of “4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine” is 217.27 . It is a solid compound . For more specific physical and chemical properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to material safety data sheets (MSDS) or other specialized databases.Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationship Analysis
A study by Strekowski et al. (2016) focused on the synthesis of piperazin-1-yl substituted unfused heterobiaryls, aiming to elucidate the structural features affecting the 5-HT7 binding affinity. This research highlighted the crucial role of the 4-(3-furyl) moiety for the 5-HT7 binding affinity, suggesting the potential of such compounds in developing receptor-specific ligands Strekowski et al., 2016.
Key Intermediate in Drug Synthesis
Fussell et al. (2012) reported on the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. This work demonstrates the compound's importance in the pharmaceutical manufacturing process, especially for drugs targeting cancer Fussell et al., 2012.
Molecular Structure Investigations
Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and investigated their molecular structures. This study emphasizes the potential of such compounds in designing molecules with specific intermolecular interactions for targeted applications Shawish et al., 2021.
Aurora Kinase Inhibitor
Research into compounds related to 4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine as Aurora kinase inhibitors indicates their potential in treating cancer due to their inhibitory effects on Aurora A ロバート ヘンリー,ジェームズ, 2006.
Convenient Synthesis Methods
Shevchuk et al. (2012) developed a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of the title compounds. This showcases the versatility and applicability of such compounds in various synthetic pathways Shevchuk et al., 2012.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXKXUEPLFGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.